1,4-Bis(2-Chlorohexafluoroisopropyl)benzene
Overview
Description
1,4-Bis(2-Chlorohexafluoroisopropyl)benzene is a chemical compound with the molecular formula C12H4Cl2F12 and a molecular weight of 447.05 g/mol . It is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-Chlorohexafluoroisopropyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-Chlorohexafluoroisopropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is the primary reaction type for this compound.
Reduction Reactions: It can undergo catalytic hydrogenation, leading to the formation of partially hydrogenated species.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine cation, and the reactions are typically carried out in the presence of a catalyst.
Catalytic Hydrogenation: Palladium (Pd) catalysts are commonly used for hydrogenation reactions.
Major Products Formed
Substitution Reactions: Substituted benzene derivatives.
Reduction Reactions: Partially hydrogenated species with varying degrees of hydrogenation.
Scientific Research Applications
1,4-Bis(2-Chlorohexafluoroisopropyl)benzene has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Research into its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used as a flame retardant in plastics, textiles, and other materials to improve fire safety.
Mechanism of Action
The mechanism of action for 1,4-Bis(2-Chlorohexafluoroisopropyl)benzene primarily involves electrophilic aromatic substitution. The compound’s molecular targets and pathways include the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-Hydroxyhexafluoroisopropyl)benzene: Similar structure but with hydroxyl groups instead of chlorine.
Hexafluoroisopropylidenebis(4-chlorobenzene): Another fluorinated benzene derivative with similar applications.
Uniqueness
1,4-Bis(2-Chlorohexafluoroisopropyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and hexafluoroisopropyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,4-bis(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F12/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPFOONVSUEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)Cl)C(C(F)(F)F)(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167699 | |
Record name | 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667938-77-4 | |
Record name | 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667938-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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